Chemical Properties of 4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid
Chemical Properties of 4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid
Executive Summary & Structural Analysis[1][2][3]
4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid is a bicyclic heteroaromatic scaffold that has emerged as a privileged structure in medicinal chemistry. It is structurally characterized by a pyrazolo[1,5-a]pyrazine core—a 5,6-fused system—bearing a ketone functionality at position 4 and a carboxylic acid at position 7.
From a drug design perspective, this scaffold acts as a bioisostere for purines and quinazolinones, offering distinct solubility profiles and hydrogen-bonding vectors. The "5H" designation implies the presence of a proton on the nitrogen at position 5, confirming the existence of a lactam (cyclic amide) motif rather than a fully aromatic pyrazine ring in its ground state. This lactam functionality is critical for molecular recognition, often serving as a hydrogen bond donor/acceptor pair in kinase active sites (e.g., PI3K, Trk).
Physicochemical Profile
| Property | Value / Characteristic | Insight for Optimization |
| Molecular Formula | C₇H₅N₃O₃ | Low MW fragment (<200 Da), ideal for FBDD (Fragment-Based Drug Discovery). |
| pKa (Acid) | ~3.4 – 3.8 (Predicted) | The carboxylic acid is more acidic than benzoic acid due to the electron-withdrawing nature of the fused pyrazine ring. |
| pKa (Base) | Weakly basic | The N5 lactam nitrogen is non-basic. N1 is the only potential proton acceptor but is electronically deactivated. |
| Tautomerism | Lactam (Major) ⇌ Lactim (Minor) | Predominantly exists as the 4-oxo-5H (lactam) tautomer in solution/solid state. O-alkylation can trap the lactim form. |
| Solubility | Low in non-polar solvents | High melting point and poor solubility in DCM/Hexane due to intermolecular H-bonding (dimerization of acid + lactam network). Soluble in DMSO, DMF, and basic aqueous media. |
Synthetic Accessibility & Protocols
Primary Synthetic Workflow (The "Self-Validating" Route)
This protocol relies on the high regioselectivity of electrophilic aromatic substitution (EAS) at the C7 position of the pyrazolo[1,5-a]pyrazine core.
Step 1: Construction of the Core Condensation of ethyl 1-(2-oxoethyl)-1H-pyrazole-5-carboxylate (or its acetal/synthetic equivalent) with a nitrogen source (ammonium acetate or primary amine) effects the intramolecular cyclization to form the pyrazolo[1,5-a]pyrazin-4(5H)-one .
Step 2: Regioselective Iodination
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Reagents: N-Iodosuccinimide (NIS), DMF or MeCN.
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Mechanism: The C7 position is the most electron-rich site on the pyrazine ring (para to the bridgehead nitrogen N1), making it highly susceptible to EAS.
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Outcome: Formation of 7-iodo-pyrazolo[1,5-a]pyrazin-4(5H)-one.
Step 3: Palladium-Catalyzed Carbonylation
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Reagents: Pd(dppf)Cl₂, CO (balloon or autoclave), MeOH, Et₃N.
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Conditions: 80°C, 4-10 bar CO.
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Outcome: Formation of the methyl ester, followed by LiOH hydrolysis to yield the target 7-carboxylic acid .
Synthetic Pathway Diagram
Caption: Step-wise synthetic route emphasizing the regioselective iodination and palladium-catalyzed carbonylation strategy.
Chemical Reactivity & Derivatization[4][5]
Understanding the reactivity profile is crucial for library generation. The scaffold offers three distinct vectors for diversity.
Reactivity Map
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C7-Carboxylic Acid (Amide Coupling):
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Reactivity: Standard peptide coupling reagents (HATU, EDC/HOBt) work well.
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Challenge: The adjacent N1 and the bicyclic system can make the acid sterically sensitive.
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Solution: Use HATU with DIPEA in DMF. Avoid acid chlorides if the lactam nitrogen (N5) is unprotected, as self-acylation can occur.
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-
N5-Lactam Nitrogen (Alkylation):
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Reactivity: Deprotonation with mild bases (K₂CO₃, Cs₂CO₃) allows for clean
alkylation with alkyl halides. -
Selectivity: N-alkylation is generally favored over O-alkylation (lactim ether formation) in polar aprotic solvents (DMF, DMSO).
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Insight: This position is critical for tuning solubility and membrane permeability.
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C3-Position (Electrophilic Substitution):
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Reactivity: The pyrazole ring C3 position remains nucleophilic.
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Applications: Halogenation (NCS/NBS) or formylation (Vilsmeier-Haack) can introduce a third diversity point after the C7 acid has been functionalized.
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Reactivity Diagram
Caption: Orthogonal reactivity vectors available for structural diversification of the scaffold.
Applications in Drug Discovery[4][6]
Kinase Inhibition (PI3K / Trk)
The pyrazolo[1,5-a]pyrazine core mimics the adenine ring of ATP. The 4-oxo (lactam) motif functions as a hydrogen bond acceptor/donor pair, interacting with the "hinge region" of kinase enzymes.
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Mechanism: The C7-carboxylic acid derivatives often extend into the solvent-exposed region or a specific hydrophobic pocket (e.g., the affinity pocket in Trk kinases), improving selectivity over other kinases.
HIV Integrase Inhibitors
Substituted 4-oxo-pyrazolo[1,5-a]pyrazine-carboxamides have demonstrated potency against HIV-1 integrase.
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SAR Insight: A coplanar arrangement of metal-binding heteroatoms (often involving the 4-oxo group and a substituent at C3 or C7) is essential for chelating the Mg²⁺ ions in the integrase active site.
GluN2A Positive Allosteric Modulators (PAMs)
Recent studies identify this scaffold as a brain-penetrant modulator for NMDA receptors. The rigidity of the fused system reduces the entropic penalty of binding, a key advantage over more flexible biaryl systems.
References
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Synthesis of 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates Title: A Convenient Synthesis of Methyl 4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates and Corresponding Carboxylic Acids. Source:Chemistry of Heterocyclic Compounds, 2023.[1][2] URL:[Link]
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Kinase Inhibition & Antiproliferative Activity Title: Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells.[3] Source:Bioorganic & Medicinal Chemistry Letters, 2011. URL:[Link]
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HIV Integrase Inhibitors Title: Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors. Source:Journal of Medicinal Chemistry, 2008. URL:[Link]
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GluN2A Positive Allosteric Modulators Title: Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators.[4] Source:Bioorganic & Medicinal Chemistry, 2022.[4][5] URL:[Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
